molecular formula C10H8N2O3S B7725734 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid

2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B7725734
M. Wt: 236.25 g/mol
InChI Key: MVJSWCZVASBMCH-UHFFFAOYSA-N
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Description

2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method involves the reaction of anthranilic acid with carbon disulfide and chloroacetic acid under basic conditions to form the desired product . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which can participate in various chemical reactions and enhance the compound’s biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4H,5H2,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJSWCZVASBMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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